molecular formula C24H23FN2O2 B2794769 N',N'-dibenzyl-N-(4-fluorophenyl)butanediamide CAS No. 329079-62-1

N',N'-dibenzyl-N-(4-fluorophenyl)butanediamide

Cat. No.: B2794769
CAS No.: 329079-62-1
M. Wt: 390.458
InChI Key: PTBOEFVVLIOGTN-UHFFFAOYSA-N
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Description

N’,N’-dibenzyl-N-(4-fluorophenyl)butanediamide is a chemical compound with the molecular formula C24H23FN2O2 and a molecular weight of 390.46 g/mol . This compound is characterized by the presence of benzyl groups, a fluorophenyl group, and a butanediamide backbone. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’,N’-dibenzyl-N-(4-fluorophenyl)butanediamide typically involves the reaction of N,N-dibenzylamine with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of N’,N’-dibenzyl-N-(4-fluorophenyl)butanediamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

N’,N’-dibenzyl-N-(4-fluorophenyl)butanediamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

N’,N’-dibenzyl-N-(4-fluorophenyl)butanediamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’,N’-dibenzyl-N-(4-fluorophenyl)butanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The fluorophenyl group plays a crucial role in enhancing the compound’s binding affinity and specificity. The pathways involved in its action are still under investigation, but it is believed to influence various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’,N’-dibenzyl-N-(4-fluorophenyl)butanediamide is unique due to its specific combination of benzyl, fluorophenyl, and butanediamide groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications. Its fluorophenyl group enhances its reactivity and binding affinity, distinguishing it from other similar compounds.

Properties

IUPAC Name

N',N'-dibenzyl-N-(4-fluorophenyl)butanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN2O2/c25-21-11-13-22(14-12-21)26-23(28)15-16-24(29)27(17-19-7-3-1-4-8-19)18-20-9-5-2-6-10-20/h1-14H,15-18H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTBOEFVVLIOGTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)CCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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